![molecular formula C16H21N3O5 B2547981 N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(4-hydroxypiperidin-1-yl)ethyl)oxalamide CAS No. 1797059-72-3](/img/structure/B2547981.png)
N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(4-hydroxypiperidin-1-yl)ethyl)oxalamide
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Overview
Description
“N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(4-hydroxypiperidin-1-yl)ethyl)oxalamide” is a compound that incorporates the benzo[d][1,3]dioxole subunit . This structural motif is found in many natural products and synthetic molecules, and it has been associated with a variety of pharmaceutical and biological applications .
Synthesis Analysis
The synthesis of compounds incorporating the benzo[d][1,3]dioxole subunit has been reported in the literature . For instance, noble ligands of (E)-N′-(benzo[d]dioxol-5-ylmethylene)-4-methyl-benzenesulfonohydrazide were prepared via a simple condensation method using benzo[d][1,3]-dioxole carbaldehyde, benzenesulfonylhydrazine (BSH), and 4-methyl-benzenesulphonylhydrazine (4-MBSH) in good yield .Molecular Structure Analysis
The molecular structure of compounds with the benzo[d][1,3]dioxole subunit has been characterized by various spectroscopic techniques, including multinuclear NMR (1H, 13C, and 77Se), IR, and mass spectrometry . Single crystal X-ray crystallographic results have also been reported .Chemical Reactions Analysis
The chemical reactions involving compounds with the benzo[d][1,3]dioxole subunit are diverse. For example, diselenide synthesized was transformed into various synthetically important unsymmetrical monoselenides by cleavage of the Se–Se bond with sodium borohydride or rongalite followed by the addition of suitable electrophiles .Scientific Research Applications
Synthesis and Chemical Properties
Research has explored the synthesis of compounds with similar structures to N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(4-hydroxypiperidin-1-yl)ethyl)oxalamide, focusing on environmentally benign methods and chemical reactions. For instance, an efficient TEMPO-catalyzed alcohol oxidation system using recyclable hypervalent iodine(III) reagent in an environmentally friendly solvent demonstrates the interest in developing sustainable chemical processes. This method allows for the oxidation of a variety of alcohols to their corresponding carbonyl compounds under mild conditions, showcasing the adaptability and efficiency of modern synthetic methods in organic chemistry (Li & Zhang, 2009).
Potential Biological and Pharmacological Applications
The chemical framework of N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(4-hydroxypiperidin-1-yl)ethyl)oxalamide hints at possible biological activity, given the known properties of benzodioxoles and hydroxypiperidines in drug design. Research into compounds with similar structures has identified potential as pharmacological agents. For example, the discovery and characterization of aminopiperidinecoumarin as a melanin concentrating hormone receptor 1 antagonist highlights the ongoing search for new therapeutic agents targeting specific receptors implicated in metabolic disorders (Kym et al., 2005).
Material Science and Catalysis
The synthesis and properties of compounds incorporating elements of N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(4-hydroxypiperidin-1-yl)ethyl)oxalamide's structure have implications in material science and catalysis. Studies on the development of new catalytic systems for alcohol oxidations or the synthesis of polymeric materials with specific functionalities exemplify the versatility of these chemical frameworks in advancing materials science (Suzuki et al., 1990).
Mechanism of Action
While the specific mechanism of action for “N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(4-hydroxypiperidin-1-yl)ethyl)oxalamide” is not available in the retrieved papers, compounds with similar structures have been studied. For instance, one study revealed that a compound caused cell cycle arrest at the S phase and induced apoptosis in CCRF-CEM cancer cells .
Future Directions
The future directions for research on “N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(4-hydroxypiperidin-1-yl)ethyl)oxalamide” and similar compounds could include further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of these molecules . Additionally, these compounds could be used for the significant detection of carcinogenic heavy metal ions via a reliable electrochemical approach .
properties
IUPAC Name |
N'-(1,3-benzodioxol-5-yl)-N-[2-(4-hydroxypiperidin-1-yl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O5/c20-12-3-6-19(7-4-12)8-5-17-15(21)16(22)18-11-1-2-13-14(9-11)24-10-23-13/h1-2,9,12,20H,3-8,10H2,(H,17,21)(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJANIUMLGNFEAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)CCNC(=O)C(=O)NC2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(4-hydroxypiperidin-1-yl)ethyl)oxalamide |
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